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Introduction
Decellularization of xenogeneic tissues is a critical process in tissue engineering and

regenerative medicine, aiming to remove cellular components while preserving the intricate

architecture and biochemical composition of the extracellular matrix (ECM). The resulting

acellular scaffold can then be recellularized with patient-specific cells to generate functional,

non-immunogenic tissue constructs. Glycosaminoglycans (GAGs) are abundant components of

the ECM that can hinder the complete removal of cellular material and may elicit an immune

response. Hyaluronidase, an enzyme that specifically degrades hyaluronic acid, a major GAG,

is a key reagent in many decellularization protocols. Its application facilitates the removal of

GAGs, thereby increasing tissue permeability and improving the efficiency of cell removal by

detergents and other agents. This document provides detailed application notes and protocols

for the use of hyaluronidase in the decellularization of xenogeneic tissues.

Data Presentation: Efficacy of Hyaluronidase in
Decellularization Protocols
The following tables summarize quantitative data from various studies on the use of

hyaluronidase in combination with other agents for the decellularization of xenogeneic tissues.

These tables provide a comparative overview of protocol parameters and their outcomes.
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Table 1: Hyaluronidase Treatment Parameters and Efficacy in Porcine Tissues

Tissue
Type

Hyaluroni
dase
Concentr
ation/Acti
vity

Incubatio
n Time

Incubatio
n
Temperat
ure (°C)

Other
Key
Reagents
in
Protocol

Outcome
Metrics

Referenc
e

Articular

Cartilage

Not

specified

Not

specified

Not

specified

Freeze-

thaw

cycles, 0.1-

0.5% (w/v)

SDS,

Chondroitin

ase ABC

80-90%

DNA

removal

[1]

Heart

Valve

Not

specified

Not

specified
37

Trypsin,

DNase,

RNase,

Triton X-

100,

Sodium

deoxychola

te, EDTA

Preservatio

n of ECM

ultrastructu

re, reduced

immunoge

nicity

[2][3]

Whole

Heart

Not

specified in

conjunction

with

hyaluronid

ase

Not

applicable

Not

applicable

4% SDS,

1% Triton

X-100

Efficient

cell

removal,

preservatio

n of

vascular

network

[4]

Table 2: Hyaluronidase Treatment Parameters and Efficacy in Bovine Tissues
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Tissue
Type

Hyaluroni
dase
Concentr
ation/Acti
vity

Incubatio
n Time

Incubatio
n
Temperat
ure (°C)

Other
Key
Reagents
in
Protocol

Outcome
Metrics

Referenc
e

Pericardiu

m

Not

specified

Not

specified

Not

specified

Freeze-

thaw

cycles,

Triton X-

100,

Sodium

deoxychola

te (SD)

Effective

DNA and

xenoantige

n removal,

good

biocompati

bility

[5][6]

Pericardiu

m

Not

specified

Not

specified

Not

specified

0.1%

Sodium

deoxychola

te, Saline

cleansing

~85.7%

DNA

elimination

[7]

Experimental Protocols
The following are detailed protocols for the decellularization of xenogeneic tissues

incorporating hyaluronidase treatment. These protocols are based on established

methodologies and should be optimized for specific tissue types and applications.

Protocol 1: Decellularization of Porcine Articular
Cartilage
This protocol is adapted from methodologies aimed at significant DNA and GAG removal from

dense cartilaginous tissue.[1]

Materials:

Porcine articular cartilage plugs

Hypotonic buffer (e.g., 10 mM Tris-HCl, pH 8.0)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/322578681_Efficient_decellularization_for_bovine_pericardium_with_extracellular_matrix_preservation_and_good_biocompatibility
https://pubmed.ncbi.nlm.nih.gov/29340634/
https://www.researchgate.net/publication/49625916_Decellularization_of_pericardial_tissue_and_its_impact_on_tensile_viscoelasticity_and_glycosaminoglycan_content
https://www.benchchem.com/product/b3051955?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8713186/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


0.1-0.5% (w/v) Sodium dodecyl sulfate (SDS) solution

Chondroitinase ABC solution (0.125 U/mL)

Hyaluronidase solution (concentration to be optimized, typically 100-1000 U/mL)

DNase I and RNase A solution

Phosphate-buffered saline (PBS)

Orbital shaker

Procedure:

Harvest porcine articular cartilage plugs and subject them to two freeze-thaw cycles (-20°C

to room temperature).

Perform two additional wet freeze-thaw cycles in a hypotonic buffer.

Incubate the cartilage plugs in a solution of chondroitinase ABC (0.125 U/mL) on an orbital

shaker with high-frequency agitation (220 RPM) to initiate GAG digestion. Incubation time

should be optimized (e.g., 4-6 hours).

Wash the plugs three times with alternating hypotonic buffer and 0.1% (w/v) SDS solution to

lyse cells.

Hyaluronidase Treatment: Incubate the plugs in a hyaluronidase solution (e.g., 500 U/mL

in PBS) for 2-4 hours at 37°C with gentle agitation to further degrade GAGs.

Incubate with DNase and RNase solution to degrade nuclear material.

Perform extensive washing with PBS to remove all detergents and enzymes.

Assess decellularization efficiency through DNA quantification and histological analysis (e.g.,

H&E and DAPI staining).

Protocol 2: Decellularization of Bovine Pericardium
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This protocol is based on methods that emphasize the preservation of ECM integrity while

achieving efficient decellularization.[5][6]

Materials:

Bovine pericardium

Phosphate-buffered saline (PBS)

Triton X-100 solution (e.g., 1% v/v)

Sodium deoxycholate (SD) solution (e.g., 2% w/v)

Hyaluronidase solution (e.g., 200 U/mL in PBS)

DNase I solution

Sterile deionized water

Procedure:

Thaw frozen bovine pericardium and cut it into appropriate sizes.

Perform several freeze-thaw cycles to induce cell lysis.

Incubate the tissue in a 1% Triton X-100 solution for 24 hours at 4°C with gentle agitation.

Wash thoroughly with PBS.

Incubate in a 2% sodium deoxycholate solution for 24 hours at room temperature with

agitation.

Hyaluronidase Treatment: To enhance GAG removal, incubate the tissue in a

hyaluronidase solution (e.g., 200 U/mL) for 2 hours at 37°C.

Treat with DNase I to remove residual DNA.

Wash extensively with sterile deionized water for 48-72 hours, changing the water every 8

hours, to remove all chemical residues.
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Evaluate decellularization by quantifying DNA content and assessing ECM components

(collagen, elastin, GAGs) and biocompatibility.

Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the decellularization of

xenogeneic tissues using hyaluronidase.
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Caption: General workflow for xenogeneic tissue decellularization.
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Signaling Pathway: Impact of Hyaluronidase on ECM
and Cell Signaling
The degradation of GAGs by hyaluronidase has significant implications for the signaling

microenvironment of the decellularized scaffold. GAGs, particularly heparan sulfate

proteoglycans, play a crucial role in sequestering and presenting growth factors to their cell

surface receptors. The removal of GAGs can, therefore, alter the bioavailability of these

signaling molecules, which is a critical consideration for subsequent recellularization efforts.[1]

[8]
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Caption: Hyaluronidase effect on ECM-cell signaling.
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Conclusion
The use of hyaluronidase is a valuable step in the decellularization of xenogeneic tissues,

particularly for tissues rich in GAGs. By effectively degrading hyaluronic acid, hyaluronidase
improves the efficiency of cell and DNA removal, leading to a more acellular and potentially

less immunogenic scaffold. However, the removal of GAGs also impacts the biochemical and

signaling properties of the ECM. Therefore, protocols must be carefully optimized to balance

efficient decellularization with the preservation of essential ECM components and functions

required for successful tissue regeneration. The provided protocols and data serve as a guide

for researchers to develop and refine their decellularization strategies for specific xenogeneic

tissues.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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